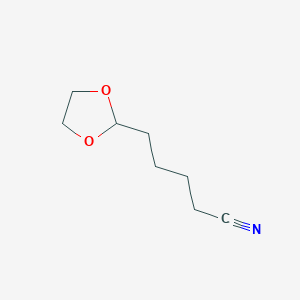![molecular formula C7H3NO2 B13975199 3-Azabicyclo[4.2.0]octa-1,3,5-triene-7,8-dione CAS No. 344325-28-6](/img/structure/B13975199.png)
3-Azabicyclo[4.2.0]octa-1,3,5-triene-7,8-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Azabicyclo[4.2.0]octa-1,3,5-triene-7,8-dione is a bicyclic compound with a unique structure that includes a nitrogen atom within the ring system.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azabicyclo[4.2.0]octa-1,3,5-triene-7,8-dione typically involves multistep reactions starting from 2,4-dihydroxoquinoline derivatives. The process includes several key steps such as cyclization and oxidation . Specific reaction conditions, such as temperature and solvent choice, are crucial for the successful formation of the desired product.
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis in a laboratory setting provides a foundation for scaling up. The use of efficient catalysts and optimized reaction conditions can potentially facilitate industrial-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
3-Azabicyclo[4.2.0]octa-1,3,5-triene-7,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents used.
Reduction: Reduction reactions can modify the bicyclic structure, leading to different derivatives.
Substitution: The nitrogen atom in the ring system allows for substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions, including temperature and solvent, play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions vary based on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoline derivatives, while reduction can produce more saturated bicyclic compounds .
Wissenschaftliche Forschungsanwendungen
3-Azabicyclo[4.2.0]octa-1,3,5-triene-7,8-dione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Its unique properties can be leveraged in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-Azabicyclo[4.2.0]octa-1,3,5-triene-7,8-dione involves its interaction with molecular targets such as enzymes and receptors. The nitrogen atom in the ring system plays a crucial role in binding to these targets, influencing various biochemical pathways. For instance, it has been shown to inhibit β-tubulin, which is essential for cell division, thereby exhibiting anticancer properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromobicyclo[4.2.0]octa-1,3,5-triene: This compound shares a similar bicyclic structure but includes a bromine atom instead of nitrogen.
4-Bromobenzocyclobutene: Another related compound with a similar ring system but different substituents.
Uniqueness
3-Azabicyclo[4.2.0]octa-1,3,5-triene-7,8-dione is unique due to the presence of the nitrogen atom within its bicyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
344325-28-6 |
|---|---|
Molekularformel |
C7H3NO2 |
Molekulargewicht |
133.10 g/mol |
IUPAC-Name |
3-azabicyclo[4.2.0]octa-1(6),2,4-triene-7,8-dione |
InChI |
InChI=1S/C7H3NO2/c9-6-4-1-2-8-3-5(4)7(6)10/h1-3H |
InChI-Schlüssel |
WMDRLAJHECSFFZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC2=C1C(=O)C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![tert-Butyl [(2R)-2-cyanopentyl]carbamate](/img/structure/B13975157.png)
![Tert-butyl {1-[(4-methylphenyl)sulfonyl]piperidin-4-yl}carbamate](/img/structure/B13975160.png)



